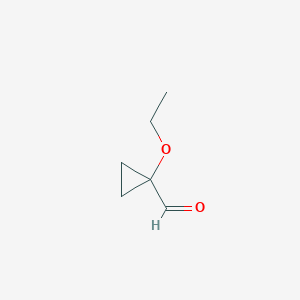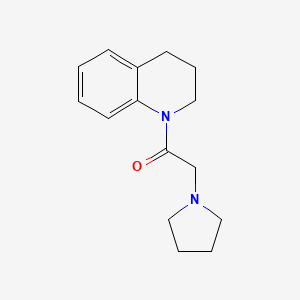![molecular formula C17H13ClN2O2S B7638372 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, and physiological effects have been extensively studied.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Moreover, this compound has been shown to inhibit the activity of fungal and bacterial enzymes, which makes it a potential candidate for the development of new antifungal and antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to inhibit the growth of fungal and bacterial cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new anti-inflammatory and analgesic agents.
実験室実験の利点と制限
One of the advantages of using 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone in lab experiments is that it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. Moreover, this compound has been extensively studied, and its pharmacological effects have been well documented. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.
将来の方向性
There are several future directions for the study of 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone. One of the future directions is to study its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Moreover, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties. Additionally, this compound could be studied for its potential as a fluorescent probe for the detection of metal ions. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools.
合成法
The synthesis method of 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone involves the reaction of 4-chloroacetophenone with 3-methylphenyl-5-amino-1,3,4-oxadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography.
科学的研究の応用
1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has potential as an anti-inflammatory and analgesic agent. Moreover, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-2-4-13(9-11)16-19-20-17(22-16)23-10-15(21)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTADUVLVKXPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

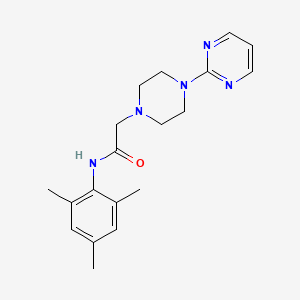
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
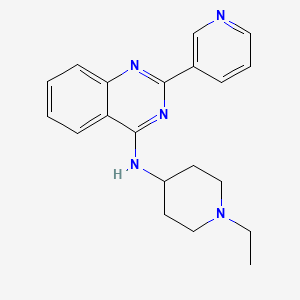
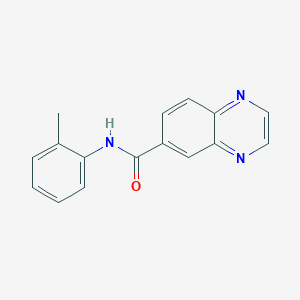



![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
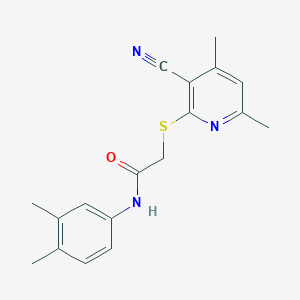
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
